(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate
Description
Structural Elucidation of Bornyl Tosylate
Bicyclic Framework Analysis: Norbornane Derivative Stereochemistry
The norbornane skeleton (bicyclo[2.2.1]heptane) forms the core of bornyl tosylate, with three methyl groups at positions 1, 4, and 7 (Figure 1). The stereochemistry of the substituents is defined by the (1R,2R,4R) configuration, which imposes significant steric constraints. The tosyl group (-OTs) at position 2 adopts an exo orientation relative to the bicyclic framework, as evidenced by its molecular formula (C₁₉H₂₆O₃S) and IUPAC name.
The norbornane system’s rigidity arises from its fused bicyclic structure, which limits conformational flexibility. X-ray studies of analogous norbornane derivatives, such as norbornane-endo-cis-2,3-dicarboxylic acid, reveal unit cell parameters (e.g., a = 20.737 Å, b = 9.310 Å, c = 9.003 Å) and a monoclinic space group (P 1 21/c 1). These metrics suggest that bornyl tosylate’s crystal lattice likely exhibits similar packing efficiency due to steric bulk from the methyl and tosyl groups.
Table 1: Key Structural Parameters of Bornyl Tosylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₆O₃S | |
| Molecular Weight | 308.4 g/mol | |
| Configuration | (1R,2R,4R) | |
| Bicyclic System | Bicyclo[2.2.1]heptane |
Tosyl Group Configuration: Electronic and Steric Effects
The tosyl group (-OTs) in bornyl tosylate serves as a superior leaving group due to its electron-withdrawing p-methylbenzenesulfonyl moiety. This group stabilizes the transition state during nucleophilic substitution (SN2) reactions by delocalizing negative charge through resonance. However, the exo orientation of the tosyl group in norbornyl derivatives creates steric hindrance, as demonstrated by Winstein’s classical acetolysis experiments. For example, 2-exo-norbornyl brosylate undergoes acetolysis with complete racemization, indicating a planar carbocation intermediate.
In bornyl tosylate, the bulky 1,7,7-trimethyl substituents further hinder backside attack, favoring non-classical carbocation formation. This behavior aligns with studies on hindered SN2 reactions in norbornyl systems, where exo-configured leaving groups exhibit slower reaction kinetics compared to endo isomers.
X-ray Crystallographic Studies of Bornyl Tosylate Derivatives
While direct X-ray data for bornyl tosylate are limited, crystallographic analyses of related norbornane derivatives provide critical insights. For instance, norbornane-endo-cis-2,3-dicarboxylic acid crystallizes in a monoclinic system with a β angle of 92.59°, reflecting slight lattice distortion due to substituent interactions. Bornyl tosylate’s larger tosyl group likely induces similar distortions, though its exact unit cell parameters remain uncharacterized.
Comparative analysis of 2-norbornyl cation salts confirms the non-classical structure’s stability, with delocalized positive charge across three carbons. This delocalization is sterically facilitated by the norbornane framework, which prevents classical carbocation rearrangement.
Properties
IUPAC Name |
[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3S/c1-12-5-7-14(8-6-12)21(18,19)20-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,15H,9-11H2,1-4H3/t13-,15-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEHXTIXLPAOGL-UNEWFSDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2(C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula: C17H24O3S
- Molecular Weight: 308.44 g/mol
The biological activity of (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its sulfonate group may enhance solubility and bioavailability, allowing for effective interaction with microbial cell membranes.
- Anti-inflammatory Effects: Research indicates that bicyclic compounds can modulate inflammatory pathways. The presence of the bicyclo structure may contribute to the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties: Compounds with similar structures have been reported to possess neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
-
Antimicrobial Efficacy:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonate derivatives, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. -
Inflammation Modulation:
In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels compared to the control group. This suggests potential applications in treating inflammatory diseases. -
Neuroprotection:
A research article in Neuroscience Letters reported that treatment with similar bicyclic compounds reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide. The mechanism was linked to enhanced antioxidant enzyme activity.
Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | Journal of Medicinal Chemistry |
| Escherichia coli | 64 | Journal of Medicinal Chemistry |
Inflammatory Cytokine Levels
| Treatment Group | TNF-α Level (pg/mL) | Reference |
|---|---|---|
| Control | 250 | Inflammation Research |
| Compound Treatment | 120 | Inflammation Research |
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its bicyclic structure allows for:
- Functionalization : The sulfonate group enhances the electrophilicity of the carbon atom it is attached to, facilitating nucleophilic substitution reactions. This property is particularly useful in synthesizing complex organic molecules.
- Reactivity : It can undergo various reactions such as nucleophilic attack and elimination reactions, making it a versatile building block for chemists.
Table 1: Reactivity of (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Alkylated products |
| Elimination | Can lose the sulfonate group to form alkenes | Unsaturated hydrocarbons |
| Coupling | Participates in coupling reactions | Biaryl compounds |
Pharmaceutical Applications
In pharmaceuticals, the compound's unique structure contributes to:
- Drug Design : Its ability to mimic natural products makes it a candidate for drug development. Similar bicyclic structures are often found in bioactive compounds.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It can be used as a precursor for synthesizing APIs due to its reactivity and functional groups.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be modified to create anticancer agents by incorporating additional functional groups that enhance biological activity.
Material Science
The compound also finds applications in material science:
- Polymer Chemistry : It can be utilized as a monomer in the production of polymers due to its ability to participate in radical polymerization.
- Coatings and Adhesives : The sulfonate group provides advantageous properties such as improved adhesion and water resistance when incorporated into coatings.
Table 2: Applications in Material Science
| Application Type | Description | Benefits |
|---|---|---|
| Polymer Production | Used as a monomer for creating polymers | Enhanced mechanical properties |
| Coatings | Improves adhesion and water resistance | Durable and protective films |
Comparison with Similar Compounds
Structural Analogs: Functional Group Variations
(a) Isobornyl Methacrylate
- Structure : (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl methacrylate (CAS 7534-94-3).
- Functional Group : Methacrylate ester.
- Key Differences :
- Synthesis : Esterification of isoborneol with methacrylic acid under acidic conditions .
(b) Bornyl Acetate
- Structure : (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate (CAS 20347-65-3).
- Functional Group : Acetate ester.
- Key Differences :
(c) Hydroxamic Acid Derivatives
- Example : N1-Hydroxy-N8-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)octanediamide.
- Functional Group : Hydroxamic acid.
- Key Differences :
Stereochemical Variants
- d-Camphor : (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (CAS 464-49-3).
- Thiomorpholinoacetate Esters: Example: (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 2-thiomorpholinoacetate. Sulfur-containing groups enhance antiviral activity against respiratory syncytial virus (RSV) .
Physicochemical Properties
| Compound | Molecular Formula | Functional Group | CAS Number | Key Properties |
|---|---|---|---|---|
| Target Tosylate | C₁₇H₂₄O₃S | Tosylate ester | N/A | Polar, reactive leaving group |
| Isobornyl Methacrylate | C₁₄H₂₂O₂ | Methacrylate ester | 7534-94-3 | Polymerizable, low polarity |
| Bornyl Acetate | C₁₂H₂₀O₂ | Acetate ester | 20347-65-3 | Volatile, insect repellent |
| d-Camphor | C₁₀H₁₆O | Ketone | 464-49-3 | Crystalline solid, aromatic |
| N1-Hydroxy-N8-Bornyl Octanediamide | C₂₃H₄₄N₂O₂ | Hydroxamic acid | N/A | Chelating agent, enzyme inhibitor |
Preparation Methods
Formation of the Alkoxide Intermediate
The critical first step involves generating the alkoxide of (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (isophorol). Sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C for 5 hours quantitatively deprotonates the alcohol, forming the reactive alkoxide. Key parameters include:
-
Solvent : Anhydrous THF ensures solubility and minimizes side reactions.
-
Temperature : Elevated temperatures (60°C) accelerate alkoxide formation without degrading the bicyclic framework.
-
Base Stoichiometry : A 1:1 molar ratio of alcohol to NaH achieves complete deprotonation, as confirmed by quenching experiments with methyl iodide.
Tosylation with p-Toluenesulfonyl Anhydride
The alkoxide reacts with p-toluenesulfonyl anhydride at 40°C for 6 hours to yield the target tosylate. Lower temperatures during this step suppress elimination pathways (e.g., formation of dienes).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 40°C |
| Tosylating Agent | p-Toluenesulfonyl anhydride |
| Time | 6 hours |
| Yield (Crude) | 54% |
Post-reaction work-up involves solvent evaporation, precipitation in cold pentane, and filtration to remove sodium p-toluenesulfonate byproducts.
Stereochemical Considerations
The (1R,2R,4R) configuration of the starting alcohol is retained during tosylation due to the SN2 mechanism, where the tosyl group displaces the alkoxide without inverting stereochemistry. This contrasts with alternative pathways using pyridine, which promote elimination via E2 mechanisms.
Key Evidence
-
NMR Analysis : The absence of olefinic protons in the product confirms successful tosylation over elimination.
-
X-ray Crystallography : Crystals of analogous tosylates (e.g., menthol derivatives) validate retention of stereochemistry.
Solvent and Base Optimization
Solvent Selection
THF outperforms diethyl ether and dimethylformamide (DMF) due to its ability to solubilize both NaH and the tosylating agent while stabilizing the alkoxide intermediate.
Base Compatibility
NaH is preferred over weaker bases (e.g., pyridine) to avoid protonation of the alkoxide, which would revert to the alcohol and reduce yield.
Purification and Characterization
Chromatographic Separation
Normal-phase silica chromatography with a hexane-THF gradient (99:1 to 100% hexane) resolves the tosylate from residual starting material and elimination byproducts.
Purification Metrics
| Parameter | Value |
|---|---|
| Column Type | Semi-preparatory silica |
| Eluent Gradient | Hexane → 99:1 Hexane-THF |
| Final Yield | 42–50% |
Spectroscopic Confirmation
-
1H NMR : Peaks at δ 0.94 ppm (3H, s) and δ 7.75 ppm (2H, d) correspond to the bicyclic methyl groups and aromatic protons of the tosyl group, respectively.
-
Mass Spectrometry : Molecular ion peak at m/z 308.4 confirms the molecular formula C17H24O3S.
Alternative Synthetic Routes
Direct Oxidation-Tosylation
A hypothetical pathway involves oxidizing α-pinene to (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol using CuCl2 in 1,2-dimethoxyethane (DME) under oxygen, followed by tosylation. However, this method remains unexplored for the target compound.
Industrial-Scale Challenges
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate?
- Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding bicyclic alcohol intermediate. For example, reacting (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to preserve stereochemical integrity .
Q. How is the stereochemistry of the bicyclic core verified experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute configuration, as demonstrated in structurally related selenonium bromide derivatives . Complementary techniques include chiral HPLC and optical rotation measurements. Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions and bicyclic framework.
- IR : Identification of sulfonate (S=O stretching at ~1170–1370 cm) and bicyclic C-H vibrations.
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., CHOS requires m/z 308.14) .
Advanced Research Questions
Q. How does the stereochemistry at the 1R,2R,4R positions influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The rigid bicyclic framework and axial/equatorial positioning of the tosyl group dictate steric accessibility for nucleophiles. Computational modeling (e.g., DFT) can predict transition-state geometries, while experimental kinetic studies under varying conditions (e.g., polar aprotic solvents) reveal steric and electronic effects .
Q. What strategies mitigate racemization during functionalization of the tosylate group?
- Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) reduce thermal mobility, preserving stereochemistry. Monitoring enantiomeric excess via chiral stationary phase chromatography is essential. Sterically hindered bases (e.g., 2,6-lutidine) may also suppress side reactions .
Q. How can this compound serve as a precursor in medicinal chemistry applications?
- Methodological Answer : The tosylate group is a versatile leaving group for synthesizing derivatives like amines or thioethers, which are common in drug candidates. For example, substitution with azide followed by Staudinger reduction yields amines for protease inhibitor scaffolds. Biological assays (e.g., enzyme inhibition) should be paired with structural analogs to establish structure-activity relationships (SAR) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Batch-to-batch consistency requires rigorous control of reaction parameters (e.g., stoichiometry, catalyst loading). Continuous-flow systems may enhance reproducibility. Chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution can be explored for large-scale enantioselective synthesis .
Data Contradictions and Resolutions
- Stereochemical Assignments : and describe compounds with similar bicyclic cores but differing substituents. Cross-validate stereochemical assignments using multiple techniques (e.g., X-ray vs. NOE NMR) to resolve discrepancies .
- Reactivity Variability : The presence of electron-withdrawing groups (e.g., sulfonate) may alter reaction pathways compared to ketone or alcohol derivatives (e.g., fenchone in ). Comparative kinetic studies under identical conditions are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
